Diphenyl(p-tolyl)phosphine

Catalog No.
S1510941
CAS No.
1031-93-2
M.F
C19H17P
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(p-tolyl)phosphine

CAS Number

1031-93-2

Product Name

Diphenyl(p-tolyl)phosphine

IUPAC Name

(4-methylphenyl)-diphenylphosphane

Molecular Formula

C19H17P

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

QJIMTLTYXBDJFC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Catalyst Ligand in Cross-Coupling Reactions:

Diphenyl(p-tolyl)phosphine serves as a crucial ligand for transition metals in numerous cross-coupling reactions, forming the cornerstone of modern organic synthesis. These reactions couple two organic fragments to form a new carbon-carbon bond.

This compound is particularly effective in various named cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: Formation of carbon-carbon and carbon-heteroatom bonds using palladium catalysts .
  • Suzuki-Miyaura coupling: Efficient formation of carbon-carbon bonds between aryl/vinyl boronic acids and aryl/vinyl halides using palladium catalysts .
  • Stille coupling: Formation of carbon-carbon bonds using organostannane reagents and palladium catalysts .
  • Sonogashira coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl/vinyl halides using palladium catalysts .
  • Negishi coupling: Formation of carbon-carbon bonds between organozinc reagents and aryl/vinyl halides using palladium catalysts .
  • Heck coupling: Formation of carbon-carbon bonds between alkenes and aryl/vinyl halides using palladium catalysts .
  • Hiyama coupling: Formation of carbon-carbon bonds between organosilanes and aryl/vinyl halides using palladium catalysts .

The electron-donating properties of diphenyl(p-tolyl)phosphine contribute to its effectiveness in these reactions by facilitating the formation of stable and active metal complexes, ultimately leading to efficient and selective bond formation.

Beyond Cross-Coupling Reactions:

Diphenyl(p-tolyl)phosphine finds applications beyond cross-coupling reactions:

  • Three-component cyclization: This approach involves the formation of cyclic compounds from three starting materials in a single reaction step. Diphenyl(p-tolyl)phosphine acts as a ligand in the catalyst system for this transformation .
  • Probing Coordination Ability: Researchers use diphenyl(p-tolyl)phosphine to investigate the coordination properties of metal centers in newly synthesized complexes .
  • Chelation-assisted Hydroacylation: This reaction involves the addition of a hydrogen atom and an acyl group (RCO-) across a double bond. Diphenyl(p-tolyl)phosphine forms part of the catalyst system for this transformation .

Diphenyl(p-tolyl)phosphine is an organophosphorus compound with the molecular formula C19H17PC_{19}H_{17}P and a molecular weight of 276.31 g/mol. It features two phenyl groups and one p-tolyl group attached to a phosphorus atom, giving it a unique structure that influences its chemical behavior and reactivity. The compound is characterized as a white to pale yellow crystalline powder, moderately soluble in organic solvents, and has various applications in organic synthesis and catalysis .

Diphenyl(p-tolyl)phosphine is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure []. It is recommended to handle the compound with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

  • Buchwald-Hartwig Cross-Coupling Reaction: This reaction is commonly used to form carbon-nitrogen bonds, making it valuable in synthesizing pharmaceuticals and other complex organic molecules.
  • Heck Reaction: It can also be utilized in the Heck reaction to couple alkenes with aryl halides, facilitating the formation of substituted alkenes.
  • Hiyama Coupling: This reaction involves coupling organosilicon compounds with aryl halides, showcasing the versatility of diphenyl(p-tolyl)phosphine as a ligand in catalysis.

Recent studies have indicated that diphenyl(p-tolyl)phosphine exhibits biological activity, particularly in the context of metal complexes. For instance, silver(I) complexes formed with diphenyl(p-tolyl)phosphine have shown anti-proliferative effects against malignant melanoma cells. These complexes can induce apoptosis and exhibit genotoxic properties, suggesting potential applications in cancer therapy .

Diphenyl(p-tolyl)phosphine can be synthesized through various methods:

  • Phosphination of Aryl Halides: A common method involves the reaction of p-tolyl lithium with diphenyl phosphine oxide, followed by hydrolysis to yield diphenyl(p-tolyl)phosphine.
  • Direct Phosphination: Another approach includes the direct reaction between phosphorus trichloride and p-toluidine in the presence of a base, allowing for the formation of the desired phosphine compound.

These synthesis methods highlight its accessibility for research and industrial applications.

Diphenyl(p-tolyl)phosphine is used in various fields:

  • Catalysis: It serves as a ligand in palladium-catalyzed reactions, enhancing the efficiency of cross-coupling processes.
  • Organic Synthesis: The compound is instrumental in synthesizing pharmaceuticals and agrochemicals due to its ability to facilitate complex reactions.
  • Material Science: Its properties make it suitable for developing new materials, particularly in organic electronics.

Interaction studies have focused on how diphenyl(p-tolyl)phosphine interacts with various biological systems. Notably, its role as a ligand in metal complexes has been explored for anticancer properties. The interactions between these complexes and cellular components indicate potential pathways for drug development targeting cancer cells .

Several compounds share structural similarities with diphenyl(p-tolyl)phosphine. Here are some notable examples:

Compound NameStructure TypeUnique Features
DiphenylphosphinePhosphineLacks the p-tolyl group; simpler structure
TriphenylphosphinePhosphineContains three phenyl groups; more sterically hindered
DiphenyldimethylphosphineDialkyl phosphineContains methyl groups; different reactivity profile
Diphenyl(methyl)phosphineMixed phosphineCombines phenyl and methyl groups; varied applications

Diphenyl(p-tolyl)phosphine stands out due to its specific combination of phenyl and p-tolyl groups, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1031-93-2

Dates

Modify: 2023-08-15

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